(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple halogenated aromatic rings and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds between the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can be compared with other halogenated aromatic compounds and thiazinane derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its multiple halogenated aromatic rings and thiazinane ring make it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-[(4-chlorophenyl)methyl]-2-(3,4-dichlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl4F2N3O3S/c26-15-3-1-14(2-4-15)13-34-22(35)12-21(38-24(34)33-17-7-10-19(27)20(28)11-17)23(36)32-16-5-8-18(9-6-16)37-25(29,30)31/h1-11,21H,12-13H2,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMSYPCOPHRBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC(=C(C=C2)Cl)Cl)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl4F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.